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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenylacetic acid

CAS No.: 177985-32-9

Cat. No.: B1362054

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-4-fluorophenylacetic acid is a halogenated aromatic carboxylic acid with potential

applications in pharmaceutical and agrochemical research. As with any compound intended for

these applications, precise structural elucidation and purity assessment are paramount.

Spectroscopic techniques provide a powerful, non-destructive means to achieve this, offering

detailed insights into the molecular structure and electronic environment of the analyte. This

guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-4-
fluorophenylacetic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and

¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is structured to provide not just the data, but also the underlying scientific

principles and methodologies. It is designed to serve as a practical reference for researchers

actively working with this compound or similar chemical entities. The data presented herein is a

combination of predicted values from computational models and comparative analysis with
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structurally analogous compounds, given the limited availability of experimentally derived

spectra in the public domain.

Molecular Structure and Key Features
2-Chloro-4-fluorophenylacetic acid possesses a phenyl ring substituted with a chlorine atom

at the 2-position and a fluorine atom at the 4-position. An acetic acid moiety is attached to the

1-position of the ring. This substitution pattern leads to a unique electronic distribution and

steric environment, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of 2-Chloro-4-fluorophenylacetic acid.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-
Chloro-4-fluorophenylacetic acid in a deuterated solvent like CDCl₃ would exhibit distinct

signals for the aromatic protons and the methylene protons of the acetic acid group.

Predicted ¹H NMR Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~7.3-7.5 Doublet of doublets 1H Ar-H

~7.1-7.3 Doublet of doublets 1H Ar-H

~7.0-7.2 Triplet of doublets 1H Ar-H

~3.7 Singlet 2H -CH₂-

Note: Predicted chemical shifts can vary depending on the solvent and the prediction algorithm

used. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and

exchange.

Interpretation and Rationale
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Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity

of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its

chemical shift can be highly variable and is concentration and solvent dependent.

Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit complex splitting

patterns due to both homo- and heteronuclear coupling (with ¹⁹F).

The proton ortho to the fluorine atom will be split by the adjacent aromatic proton and the

fluorine atom (³JHH and ³JHF coupling).

The proton meta to the fluorine and ortho to the chlorine will be split by two adjacent

aromatic protons.

The proton ortho to the acetic acid group will be split by its neighboring aromatic proton

and potentially show long-range coupling.

Methylene Protons (-CH₂-): These two protons are chemically equivalent and are adjacent to

the electron-withdrawing carboxylic acid group and the aromatic ring, placing their signal

around 3.7 ppm. They appear as a singlet as there are no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-fluorophenylacetic
acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: 0-16 ppm
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Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID). Reference the spectrum to the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2-Chloro-4-
fluorophenylacetic acid will show distinct signals for each of the eight carbon atoms.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~175-180 -COOH

~158-162 (d, ¹JCF ≈ 245-255 Hz) C-F

~135-140 (d, ³JCF ≈ 8-10 Hz) C-Cl

~130-135 (d, ⁴JCF ≈ 3-4 Hz) C-CH₂

~128-132 (d, ²JCF ≈ 20-25 Hz) Ar-CH

~115-120 (d, ²JCF ≈ 20-25 Hz) Ar-CH

~112-117 (d, ³JCF ≈ 8-10 Hz) Ar-CH

~35-40 -CH₂-

Note: Predicted chemical shifts and coupling constants (J) are approximate. The signals for the

fluorine-bearing carbon and adjacent carbons will appear as doublets due to C-F coupling.

Interpretation and Rationale
Carbonyl Carbon (-COOH): This carbon is the most deshielded due to the two

electronegative oxygen atoms and appears at the lowest field.

Aromatic Carbons (Ar-C):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1362054/docs?utm_src=pdf-body#spectroscopic-data-of-2-chloro-4-fluorophenylacetic-acid-a-technical-guide
https://www.benchchem.com/product/b1362054/docs?utm_src=pdf-body#spectroscopic-data-of-2-chloro-4-fluorophenylacetic-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362054?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond

coupling constant (¹JCF) and will be significantly shifted downfield.

The carbons ortho and meta to the fluorine atom will show smaller two- and three-bond C-

F couplings, respectively, resulting in doublet signals.

The carbon bonded to the chlorine atom will be deshielded.

The carbon attached to the acetic acid moiety will also be identifiable.

Methylene Carbon (-CH₂-): This aliphatic carbon will appear at the highest field (most

shielded).

Aromatic Region

Aliphatic Region

Carbonyl Region

C-F

Ar-CH1

 J(C-F)

Ar-CH2

 J(C-F)

C-Cl

C-CH2

-CH2-
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Caption: Predicted ¹³C NMR chemical shift regions.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in ~0.7 mL of deuterated solvent.

Instrumentation: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

Acquisition Parameters:

Technique: Proton-decoupled ¹³C NMR.

Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Pulse width: 90°.

Spectral width: 0-220 ppm.

Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly

useful for identifying functional groups. The IR spectrum of 2-Chloro-4-fluorophenylacetic
acid will be dominated by absorptions from the carboxylic acid group and the substituted

aromatic ring.

Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (carboxylic acid

dimer)

~1700-1725 Strong
C=O stretch (carboxylic acid

dimer)

~1600, ~1475 Medium C=C aromatic ring stretches

~1400-1440 Medium C-O-H bend

~1200-1300 Strong C-O stretch

~1000-1100 Strong C-F stretch

~700-800 Strong C-Cl stretch

Interpretation and Rationale
O-H Stretch: The very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the

hydrogen-bonded O-H stretch of a carboxylic acid dimer.

C=O Stretch: The strong, sharp peak around 1700-1725 cm⁻¹ is indicative of the carbonyl

stretch of the carboxylic acid, also consistent with a dimeric structure.

Aromatic C=C Stretches: The absorptions in the 1475-1600 cm⁻¹ region are typical for

aromatic ring vibrations.

C-F and C-Cl Stretches: The presence of strong bands in the fingerprint region

corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations confirms the

halogen substitution.

Experimental Protocol: IR Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr)

powder and press into a thin, transparent pellet.
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Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Processing: Perform a background subtraction using a spectrum of the empty sample holder

(or pure KBr pellet).

Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, allowing for the determination of the molecular weight and

structural features.

Predicted Mass Spectrum Data
m/z Relative Intensity Assignment

188/190 High [M]⁺ (Molecular ion, ~3:1 ratio)

143/145 Moderate [M - COOH]⁺

115 Moderate
[M - COOH - Cl]⁺ or [M -

COOH - F]⁺

91 Low [C₇H₇]⁺ (Tropylium ion)

45 High [COOH]⁺

Interpretation and Rationale
Molecular Ion Peak ([M]⁺): The presence of a chlorine atom will result in a characteristic

isotopic pattern for the molecular ion peak, with two peaks at m/z 188 and 190 in an

approximate 3:1 intensity ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Fragmentation Pattern:
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The most common initial fragmentation for carboxylic acids is the loss of the carboxyl

group, leading to a fragment at [M - 45]⁺.

Subsequent fragmentation of the aromatic portion can involve the loss of the halogen

atoms.

Rearrangement to form the stable tropylium ion (m/z 91) is also possible, though may be

less favored due to the electron-withdrawing substituents.

[M]⁺˙ (m/z 188/190)

[M-COOH]⁺ (m/z 143/145)

- COOH

[COOH]⁺ (m/z 45)

[Fragment]⁺ (m/z 115)

- Cl or -F

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-

MS or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Conclusion
The comprehensive spectroscopic analysis of 2-Chloro-4-fluorophenylacetic acid, combining

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural

confirmation and characterization. While experimental data is paramount, the predictive and

comparative approach outlined in this guide offers valuable insights for researchers. The

interplay of the chloro, fluoro, and carboxylic acid functionalities results in a unique and

interpretable set of spectroscopic data that, when properly analyzed, can ensure the identity

and purity of this important chemical intermediate.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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